2-Ethoxy-6-methoxyaniline
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Overview
Description
2-Ethoxy-6-methoxyaniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethoxy and methoxy groups at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-6-methoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-Ethoxy-6-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methoxyaniline involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The presence of ethoxy and methoxy groups can affect its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Lacks the ethoxy group, making it less hydrophobic.
2-Ethoxyaniline: Lacks the methoxy group, affecting its electronic properties.
2-Methoxy-6-ethoxyaniline: Similar structure but with different substitution patterns
Uniqueness
2-Ethoxy-6-methoxyaniline is unique due to the specific positioning of the ethoxy and methoxy groups, which influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
344296-52-2 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-ethoxy-6-methoxyaniline |
InChI |
InChI=1S/C9H13NO2/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6H,3,10H2,1-2H3 |
InChI Key |
GRIZOQWCMPOSMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1N)OC |
Origin of Product |
United States |
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